molecular formula C16H10N2Na2O7S4 B3005518 Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate CAS No. 207233-90-7

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate

Cat. No.: B3005518
CAS No.: 207233-90-7
M. Wt: 516.48
InChI Key: ADLZNNLHYLRUDW-YOTINIEPSA-L
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Description

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate is a useful research compound. Its molecular formula is C16H10N2Na2O7S4 and its molecular weight is 516.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Disodium 4,4’-Diisothiocyanato-2,2’-Stilbenedisulphonate Hydrate, also known as DIDS, is the anion transport proteins located in the cell membrane . These proteins play a crucial role in maintaining the cell’s ion balance by facilitating the transport of anions across the cell membrane.

Mode of Action

DIDS functions as an anion transport inhibitor . It binds covalently and irreversibly to the outer surface of the cell membrane proteins . The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0, leading to the alkylation of lysine residues . This interaction inhibits the function of the anion transport proteins, thereby affecting the cell’s ion balance.

Biochemical Pathways

The inhibition of anion transport proteins by DIDS affects several biochemical pathways. It indirectly inhibits apoptosis by targeting membrane-based anion transporters . Additionally, it also inhibits calcium transport in vesicles , which can impact calcium-dependent cellular processes.

Result of Action

The result of DIDS action is the disruption of normal cellular processes that rely on the function of anion transport proteins. This includes processes such as ion balance maintenance and apoptosis . The inhibition of these proteins can lead to changes in the cell’s ion balance and potentially prevent programmed cell death.

Action Environment

The action of DIDS is influenced by the pH of the environment. The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0 . Therefore, the efficacy of DIDS may be affected by the pH of the cellular environment. Additionally, DIDS is sensitive to heat and is hygroscopic , suggesting that temperature and humidity could influence its stability and efficacy.

Properties

IUPAC Name

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na.H2O/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;;/h1-8H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2/b2-1+;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLZNNLHYLRUDW-YOTINIEPSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O7S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207233-90-7
Record name 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid, disodium salt hydrate
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